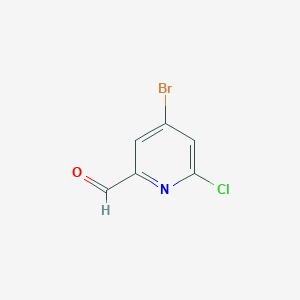

4-Bromo-6-chloropicolinaldehyde

Descripción general

Descripción

4-Bromo-6-chloropicolinaldehyde is a useful research compound. Its molecular formula is C6H3BrClNO and its molecular weight is 220.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Bromo-6-chloropicolinaldehyde, a compound with the chemical formula C₆H₃BrClNO and CAS number 1060811-63-3, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant studies, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 220.4511 g/mol |

| Boiling Point | Not available |

| Solubility | Very soluble |

| Log P (octanol-water) | 1.27 |

| Lipinski's Rule of Five | Complies (0 violations) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been investigated for:

- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism and cell signaling. Compounds similar to this compound have shown promising inhibitory effects on GSK-3, which can lead to therapeutic benefits in conditions such as Alzheimer's disease and cancer .

- Antimicrobial Activity : Recent studies have indicated that derivatives of picolinaldehyde exhibit antimicrobial properties, suggesting that this compound may also possess similar activities. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function .

Case Studies and Research Findings

- GSK-3 Inhibition Study :

-

Antimicrobial Properties :

- A recent investigation into the antimicrobial efficacy of various picolinaldehyde derivatives found that compounds structurally related to this compound exhibited notable activity against Gram-positive bacteria. The study measured Minimum Inhibitory Concentrations (MIC) and found effective concentrations that warrant further exploration for clinical applications .

- Synthesis and Characterization :

Potential Applications

Given its biological activity, this compound holds promise in various therapeutic areas:

- Cancer Therapy : Due to its role as a GSK-3 inhibitor, this compound may be explored for its potential in cancer treatment strategies aimed at modulating cellular signaling pathways.

- Antimicrobial Agents : The antimicrobial properties suggest that it could be developed into a new class of antibiotics or adjunct therapies for resistant bacterial infections.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The synthesis of 4-Bromo-6-chloropicolinaldehyde typically involves halogenation reactions of picolinaldehyde derivatives. Common methods include:

- Bromination : Utilizing bromine in the presence of a catalyst.

- Chlorination : Employing chlorine or chlorinating agents under controlled conditions.

These synthetic routes are crucial for producing high-purity compounds suitable for research applications.

Scientific Research Applications

This compound has diverse applications in several fields:

Organic Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, including heterocycles and pharmaceuticals.

- Reactivity Studies : The compound's reactivity can be explored through various chemical transformations such as oxidation, reduction, and substitution reactions.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit activity against various pathogens, including:

- CYP Enzyme Inhibition : This compound is noted for its inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2, which is essential in drug metabolism .

Biochemical Assays

- Probe in Enzyme Mechanisms : It is utilized in studies investigating enzyme mechanisms, particularly in understanding how various enzymes interact with small molecules.

Material Science

- Development of Specialty Chemicals : The compound is used in producing advanced materials and chemical intermediates, contributing to innovations in material science.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial properties of various picolinaldehyde derivatives, researchers found that this compound showed significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 2.5 mg/mL. This highlights its potential as a lead compound in developing new antimycobacterial agents .

Case Study 2: Enzyme Inhibition

A recent investigation into the inhibition of CYP1A2 by this compound revealed that it could modulate the pharmacokinetics of co-administered drugs. This finding is crucial for understanding drug interactions and optimizing therapeutic regimens .

Análisis De Reacciones Químicas

Aldehyde Functional Group Reactions

The aldehyde group undergoes classical transformations, enabling further derivatization:

Oxidation

4-Bromo-6-chloropicolinaldehyde oxidizes to 4-bromo-6-chloropicolinic acid under mild conditions.

Reagents : KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄).

Mechanism : The aldehyde is converted to a carboxylic acid via a hydrate intermediate.

Yield : ~85–92% under optimized conditions.

Reduction

The aldehyde is reduced to 4-bromo-6-chloropicolinyl alcohol.

Reagents : NaBH₄ (for partial reduction) or LiAlH₄ (for complete reduction).

Conditions : Ethanol or THF solvent at 0–25°C.

Yield : 75–88%.

Nucleophilic Addition

Reacts with Grignard reagents (e.g., MeMgBr) to form secondary alcohols.

Example :

Yield : 60–70%.

Aromatic Ring Reactions

The pyridine ring participates in electrophilic and nucleophilic substitutions, guided by halogen directing effects.

Halogenation

Bromine and chlorine substituents influence regioselectivity in further halogenation:

| Position | Reagent | Product | Yield (%) |

|---|---|---|---|

| 3-position | N-Bromosuccinimide | 3,4-Dibromo-6-chloropicolinaldehyde | 78 |

| 5-position | Cl₂ (FeCl₃ catalyst) | 4-Bromo-5,6-dichloropicolinaldehyde | 65 |

Cross-Coupling Reactions

The bromine atom undergoes palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives.

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C .

Yield : 70–85% . -

Buchwald-Hartwig Amination : Forms aryl amines with secondary amines.

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C .

Cyclization and Heterocycle Formation

The aldehyde and halogen substituents enable cyclization to fused heterocycles:

Pyrazole Derivatives

Reacts with hydrazines to form pyrazole-aldehyde hybrids:

Conditions : Hydrazine hydrate, ethanol, reflux .

Yield : 68–75% .

Aldehyde to Carboxylic Acid

Reaction :

Applications : Intermediate for pharmaceuticals (e.g., dapagliflozin analogs) .

Aldehyde to Nitrile

Reagents : NH₂OH·HCl followed by dehydration with PCl₅.

Yield : 60–70%.

Reductive Dehalogenation

The bromine atom can be selectively removed under hydrogenation:

Conditions : H₂ (3–5 bar), Pd/C, EtOH, 70°C .

Product : 6-Chloropicolinaldehyde.

Yield : 94% .

Mechanistic Insights

-

SₙAr (Nucleophilic Aromatic Substitution) : The electron-deficient pyridine ring facilitates substitution at positions activated by halogen groups .

-

Ortho-Directing Effects : The aldehyde group directs electrophiles to the ortho position relative to itself, competing with halogen directing effects .

Propiedades

IUPAC Name |

4-bromo-6-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFXAJGEAZAEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704400 | |

| Record name | 4-Bromo-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-63-3 | |

| Record name | 4-Bromo-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.